molecular formula C20H20N4O3 B11212756 1-Butyl-4-HO-2-oxo-N'(2-pyridinylmethylene)1,2-dihydro-3-quinolinecarbohydrazide

1-Butyl-4-HO-2-oxo-N'(2-pyridinylmethylene)1,2-dihydro-3-quinolinecarbohydrazide

Cat. No.: B11212756
M. Wt: 364.4 g/mol
InChI Key: QYZSRASFJCMRGD-LPYMAVHISA-N
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Description

1-Butyl-4-HO-2-oxo-N’(2-pyridinylmethylene)1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with the molecular formula C20H20N4O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-4-HO-2-oxo-N’(2-pyridinylmethylene)1,2-dihydro-3-quinolinecarbohydrazide typically involves the condensation of 1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide with 2-pyridinecarboxaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-4-HO-2-oxo-N’(2-pyridinylmethylene)1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 1-Butyl-4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives.

    Substitution: Various substituted quinolinecarbohydrazides depending on the substituent used.

Scientific Research Applications

1-Butyl-4-HO-2-oxo-N’(2-pyridinylmethylene)1,2-dihydro-3-quinolinecarbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-4-HO-2-oxo-N’(2-pyridinylmethylene)1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-4-HO-2-oxo-N’(3-pyridinylmethylene)1,2-dihydro-3-quinolinecarbohydrazide
  • 1-Butyl-4-HO-2-oxo-N’(4-pyridinylmethylene)1,2-dihydro-3-quinolinecarbohydrazide
  • 1-Allyl-4-HO-2-oxo-N’(2-pyridinylmethylene)1,2-dihydro-3-quinolinecarbohydrazide

Uniqueness

1-Butyl-4-HO-2-oxo-N’(2-pyridinylmethylene)1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the butyl group and the 2-pyridinylmethylene moiety can enhance its ability to interact with biological targets and improve its solubility and stability compared to other similar compounds .

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

1-butyl-4-hydroxy-2-oxo-N-[(E)-pyridin-2-ylmethylideneamino]quinoline-3-carboxamide

InChI

InChI=1S/C20H20N4O3/c1-2-3-12-24-16-10-5-4-9-15(16)18(25)17(20(24)27)19(26)23-22-13-14-8-6-7-11-21-14/h4-11,13,25H,2-3,12H2,1H3,(H,23,26)/b22-13+

InChI Key

QYZSRASFJCMRGD-LPYMAVHISA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC=CC=N3)O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC=CC=N3)O

Origin of Product

United States

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